molecular formula C13H26N2O2S B7894568 {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine

Cat. No.: B7894568
M. Wt: 274.43 g/mol
InChI Key: UXZHSPATISFCSM-UHFFFAOYSA-N
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Description

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a piperidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl chloride, which is then reacted with piperidine to form the intermediate {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}amine. This intermediate is further reacted with 2-methylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine include:

  • {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-ethylpropyl)amine
  • {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylbutyl)amine
  • {[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpentyl)amine

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-11(2)9-14-10-12-5-7-15(8-6-12)18(16,17)13-3-4-13/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZHSPATISFCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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